[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol
Description
Cahn-Ingold-Prelog Priority Assignment
For C2 (primary ring) :
| Priority | Group | Atomic Number |
|---|---|---|
| 1 | Oxygen (from dioxolane ring) | 8 |
| 2 | Methanol (-CH₂OH) | 8 (O), 1 (H) |
| 3 | Carbon (C1 of dioxolane) | 6 |
| 4 | Hydrogen | 1 |
For C4 (primary ring) :
| Priority | Group | Atomic Number |
|---|---|---|
| 1 | Secondary dioxolane ring | 8 (O), 6 (C) |
| 2 | Carbon (C3 of dioxolane) | 6 |
| 3 | Carbon (C5 of dioxolane) | 6 |
| 4 | Hydrogen | 1 |
For C4 (secondary ring) :
| Priority | Group | Atomic Number |
|---|---|---|
| 1 | Primary dioxolane ring | 8 (O), 6 (C) |
| 2 | Methyl (C1) | 6 |
| 3 | Methyl (C2) | 6 |
| 4 | Hydrogen | 1 |
The R and S designations are determined by the clockwise/counterclockwise sequence of substituents when viewed from the lowest-priority group.
Comparative Analysis with Related 1,3-Dioxolane Derivatives
Structural Analogues
Stereochemical Variations
| Feature | Solketal | Diacetone D-mannitol | Target Compound |
|---|---|---|---|
| Chiral centers | 1 (C4) | 2 (C1, C2) | 3 (C2, C4 primary; C4 secondary) |
| Absolute configurations | (R) or (S) | (S,S) | (2S,4S,4R) |
| Applications | Ketal protecting group | Carbohydrate protection | Potential pharmaceutical intermediate |
The target compound’s stereochemical complexity distinguishes it from simpler derivatives, suggesting unique reactivity or binding properties.
Properties
IUPAC Name |
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)12-5-7(14-9)6-4-11-8(3-10)13-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRXATKXLFPSEO-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2COC(O2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound’s structure (C₉H₁₆O₅, MW 204.22 g/mol) features a bicyclic dioxolane system with stereocenters at positions 2S, 4S, and 4R. The (4R)-2,2-dimethyl-1,3-dioxolane moiety is fused to the (2S,4S)-1,3-dioxolane ring via a shared oxygen atom, while the methanol group occupies the C2 position. The stereochemistry is critical for its physicochemical properties, including a computed XLogP3 of -0.5 and a polar surface area of 57.2 Ų.
Table 1: Key Computed Properties
| Property | Value |
|---|---|
| Molecular Weight | 204.22 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
| Topological Polar SA | 57.2 Ų |
| Defined Stereocenters | 3 |
Synthetic Routes and Methodologies
Asymmetric Dioxolane Ring Formation
The bicyclic core is typically constructed via sequential cyclization reactions. A common approach involves:
-
Step 1 : Protection of a diol precursor with acetone to form the (4R)-2,2-dimethyl-1,3-dioxolane ring under acid catalysis. For example, (R)-1,2-O-isopropylidene glycerol serves as a starting material, leveraging its inherent chirality to control the 4R configuration.
-
Step 2 : Oxidative cleavage of the glycerol-derived intermediate followed by reductive amination or Grignard addition to introduce the methanol group at C2.
Table 2: Representative Reaction Conditions for Step 1
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetone, H₂SO₄ | THF | 0°C → RT | 78 |
| 2,2-Dimethoxypropane | MeOH | Reflux | 65 |
Stereoselective Construction of the Bicyclic System
The fused dioxolane system is assembled via a tandem cyclization strategy:
-
Chiral Auxiliary Approach : A (2S,4S)-configured diol is reacted with (R)-2,2-dimethyl-1,3-dioxolan-4-carbaldehyde under Mitsunobu conditions (DIAD, PPh₃). This method ensures retention of configuration at C4R.
-
Enzymatic Resolution : Racemic intermediates are resolved using lipases (e.g., Candida antarctica lipase B) to isolate the desired (2S,4S,4R) enantiomer.
Key Analytical Data:
-
1H NMR (400 MHz, CDCl₃) : δ 4.05–3.95 (m, 2H, dioxolane OCH₂), 3.75 (dd, J = 8.7 Hz, 1H, CH₂OH), 1.40 (s, 6H, C(CH₃)₂).
-
Optical Rotation : [α]D²⁵ = +12.4° (c = 1.0, CHCl₃).
Advanced Catalytic Methods
Organocatalytic Asymmetric Synthesis
Recent advances employ proline-derived catalysts to control stereochemistry during cyclization:
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored to append the methanol-containing dioxolane fragment to preformed dimethyl-dioxolane boronic esters. This method, adapted from Parkinson’s disease drug synthesis, offers modularity but requires stringent stereochemical control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dioxolane rings can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It plays a role in the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol exerts its effects involves its interaction with specific molecular targets. The dioxolane rings can form stable complexes with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bis-dioxolane system enhances rigidity and stereochemical control compared to single-ring analogs like solketal .
- Phenolic derivatives (e.g., ) exhibit reduced solubility in non-polar solvents due to hydrogen bonding, whereas the target compound’s ether linkages improve lipophilicity .
Key Observations :
Key Observations :
- The target compound’s bis-dioxolane system enhances metabolic stability in antiviral prodrugs compared to solketal-derived intermediates .
- Landiolol’s dioxolane moiety improves bioavailability by masking polar groups, a strategy also applicable to the target compound .
Physical and Spectral Properties
Biological Activity
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol is a complex organic compound belonging to the class of dioxolanes. This compound has garnered attention in pharmacological research due to its potential biological activities, including antiviral and anticancer properties. This article provides an in-depth analysis of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique dioxolane structure, which contributes to its biological activity. The molecular formula is , and it features two dioxolane rings that may influence its interaction with biological targets.
Key Properties:
- Molecular Weight: 278.2818 g/mol
- CAS Number: 14347-78-5
- IUPAC Name: [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol
Antiviral Activity
Research indicates that compounds similar to [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol exhibit antiviral properties. For instance, studies have shown that certain dioxolane derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways.
A notable study demonstrated that a related compound acted as a selective inhibitor of viral RNA polymerase, suggesting potential applications in treating viral infections such as hepatitis and HIV .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Dioxolane derivatives have been shown to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation: Compounds with similar structures have been reported to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis: Mechanistic studies revealed that these compounds could activate apoptotic pathways via caspase activation and mitochondrial dysfunction.
For example, a study highlighted the effectiveness of a dioxolane-based compound in reducing tumor size in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol was tested against the influenza virus. The results indicated a significant reduction in viral titers when treated with the compound compared to untreated controls (p < 0.01).
Case Study 2: Cancer Cell Line Study
Another study focused on the effect of this compound on MCF-7 breast cancer cells. The treatment led to a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells .
Data Tables
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cytotoxicity | Dose-dependent decrease in cell viability |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 278.2818 g/mol |
| Chemical Formula | |
| CAS Number | 14347-78-5 |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for [(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol, and how is stereochemical control achieved?
- Methodology : The compound is synthesized via stereoselective reduction of ketone intermediates. For example, NaBH₄ and NaB(OAc)₃H are used in THF to reduce diastereomeric mixtures, with reaction conditions (e.g., temperature, solvent polarity) optimized to favor the desired stereoisomer . Protecting groups (e.g., dioxolane rings) are critical for preserving chirality during synthesis .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure enantiomeric excess (ee) >95%. Chiral auxiliaries, such as oxazolidinones, can enhance stereocontrol .
Q. How can X-ray crystallography confirm the absolute configuration of this compound?
- Methodology : Single-crystal X-ray diffraction with SHELXL refinement is employed. The Flack parameter (absolute structure parameter) is calculated to validate chirality, with values close to 0 indicating correct enantiomer assignment .
- Data Interpretation : A low R-factor (<0.05) and high data-to-parameter ratio (>15:1) ensure reliability. For example, reports R = 0.039 and wR = 0.047 for a related structure .
Q. What thermodynamic factors stabilize the five-membered dioxolane ring over alternative isomers?
- Methodology : Computational studies (DFT or molecular mechanics) compare ring strain and substituent effects. Experimental validation via NMR or IR spectroscopy identifies dominant conformers. shows the five-membered ring is 1.7 kcal/mol more stable than six-membered analogs due to reduced axial methyl group repulsion .
- Experimental Design : Perform equilibration experiments under acidic conditions and quantify isomers via GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodology : Cross-validate using multiple techniques:
- Crystallography : Verify H-bonding networks and torsional angles (e.g., β = 109.02° in ) .
- NMR : Compare coupling constants (e.g., ) with predicted Karplus curves .
- Dynamic NMR : Assess conformational exchange in solution .
Q. What strategies enable enantiospecific functionalization of the hydroxymethyl group for drug discovery applications?
- Methodology : Derivatize using chiral isocyanates (e.g., (S)-(+)-(1-naphthyl)ethyl isocyanate) to form carbamates. Reaction conditions (50°C in toluene with 4-pyrrolidinopyridine catalyst) yield >90% diastereomeric excess (de) .
- Biological Relevance : Derivatives like landiolol hydrochloride ( ) demonstrate the utility of such modifications in designing receptor agonists .
Q. How can SHELX software be optimized for refining high-twinned or low-resolution crystallographic data for this compound?
- Methodology : Use SHELXL’s TWIN/BASF commands for twinned data and adjust restraints for bond lengths/angles. For low-resolution data (e.g., >1.5 Å), apply Hirshfeld rigid-bond tests to validate ADPs .
- Example : details refinement with 3594 reflections and 237 parameters, achieving S = 0.98 via constrained H-atom parameters .
Q. What analytical methods best quantify enantiomeric impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
